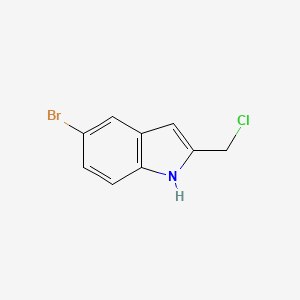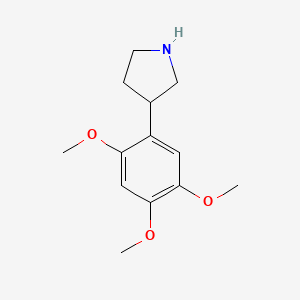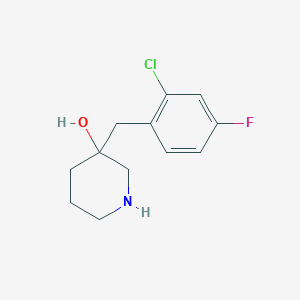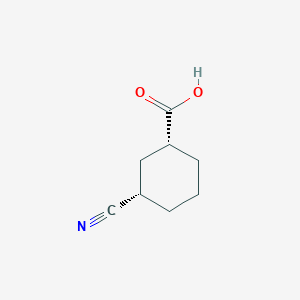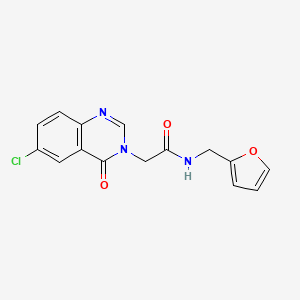
2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
准备方法
The synthesis of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-chloro-3,4-dihydroquinazolin-4-one, which can be achieved through the cyclization of 2-amino-5-chlorobenzamide with formic acid. The resulting intermediate is then reacted with furan-2-carbaldehyde in the presence of a base such as sodium hydride to form the desired product. The reaction conditions often require refluxing in an appropriate solvent like dimethylformamide (DMF) to ensure complete conversion.
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the quinazolinone ring can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazolinone core or the furan ring.
科学研究应用
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs targeting various diseases. Its quinazolinone core is known for its biological activity, including anticancer, antiviral, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.
Biological Research: It can serve as a tool compound for studying biological pathways and mechanisms, particularly those involving quinazolinone derivatives.
作用机制
The mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, quinazolinone derivatives have been shown to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
相似化合物的比较
Similar compounds to 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide include other quinazolinone derivatives such as:
2-amino-6-chloro-3,4-dihydroquinazoline: Known for its antidepressant properties as a 5-HT3 receptor antagonist.
Quinazolin-4(3H)-ones: These compounds have been studied for their potential as anticancer agents and enzyme inhibitors.
The uniqueness of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide lies in its combination of a quinazolinone core with a furan ring and an acetamide group, which may confer distinct biological and chemical properties compared to other quinazolinone derivatives.
属性
分子式 |
C15H12ClN3O3 |
|---|---|
分子量 |
317.72 g/mol |
IUPAC 名称 |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c16-10-3-4-13-12(6-10)15(21)19(9-18-13)8-14(20)17-7-11-2-1-5-22-11/h1-6,9H,7-8H2,(H,17,20) |
InChI 键 |
DIYPWMOVFCEKJT-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
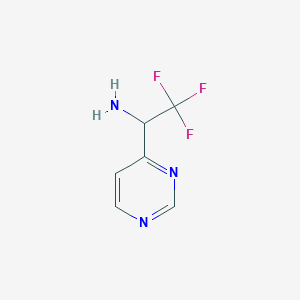
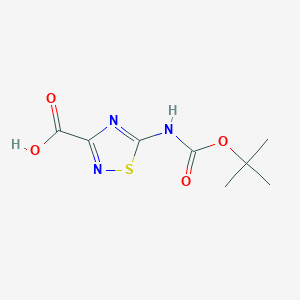
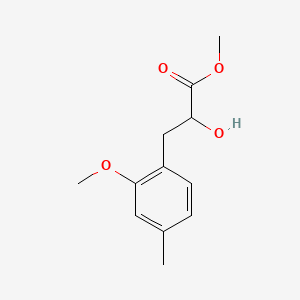
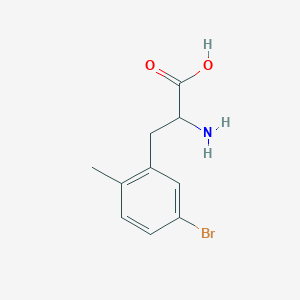

![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)

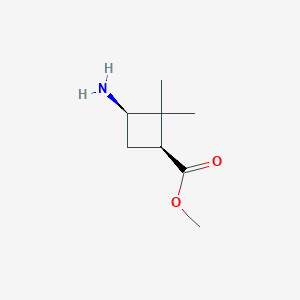
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
